rinderpest virus phosphoprotein
Description
Assembly and Function of the RNA-Dependent RNA Polymerase (RdRp) Complex
The formation of a functional RdRp complex is a prerequisite for viral gene expression and replication. nih.gov The P protein is an indispensable component of this complex, acting in concert with the L protein to carry out the synthesis of viral RNAs. nih.gov
The L protein harbors the catalytic activity for RNA synthesis, but it is inactive on its own. The P protein acts as an essential cofactor, forming a complex with the L protein to constitute the active viral polymerase. nih.govias.ac.in This interaction is not only crucial for the polymerase function but also for the stability of the L protein. nih.gov Studies using a baculovirus expression system have demonstrated that the L protein is stabilized when it is part of the L-P complex. nih.gov The binding region for the P protein has been mapped to the amino-terminal 380 amino acid residues of the L protein. nih.gov
A primary function of the P protein is to recruit the L protein to the N-RNA template. biorxiv.org The viral RNA is not naked within the infected cell but is tightly bound by the N protein, forming a ribonucleoprotein complex. proquest.combiorxiv.org The P protein acts as a bridge, connecting the L protein to this N-RNA template, thereby enabling the polymerase to access its template and initiate RNA synthesis. biorxiv.org This tethering function is mediated by the interaction of the P protein with both the L protein and the N protein of the N-RNA complex. nih.govbiorxiv.org
The interaction between the P protein and the N protein is fundamental for the assembly of the RNA synthesis complex. nih.govnih.gov The P protein binds to the N protein within the N-RNA template, a process that is essential for positioning the L-P polymerase complex onto the template for transcription and replication. nih.govbiorxiv.org Mapping studies have identified the specific domains of the P protein involved in this interaction. The amino-terminal 59 amino acids and a carboxy-terminal coiled-coil region (amino acids 316-347) of the P protein are both required for its association with the N protein. nih.gov Interestingly, a mutant P protein containing only these two domains was still capable of interacting with the N protein. nih.gov Furthermore, the P protein is also involved in keeping the newly synthesized N protein soluble, preventing its aggregation and ensuring its availability for encapsidating the nascent viral RNA during replication. nih.gov
Regulation of Transcription and Replication Switch
The Rinderpest virus must balance the processes of transcription (synthesis of viral mRNAs) and replication (synthesis of full-length genomic and antigenomic RNAs). The P protein plays a pivotal role in regulating this switch. nih.gov
The transcriptional activity of the RdRp complex is modulated by the phosphorylation state of the P protein. nih.govproquest.com Phosphorylation of the P protein, primarily by cellular casein kinase II at its amino-terminus, is essential for transcription. nih.govproquest.com A mutant P protein in which the serine phosphorylation sites were mutated was found to be inactive in transcription but remained active in replication. nih.gov This indicates that the phosphorylation of P is a key determinant for the polymerase to engage in transcription. The unphosphorylated or underphosphorylated P protein, on the other hand, appears to favor the replication process. nih.gov
The phosphorylation status of the P protein is a critical factor in the switch from transcription to replication. nih.gov The phosphorylated P protein promotes transcription, leading to the synthesis of viral mRNAs. nih.gov Conversely, a phosphorylation-null mutant of the P protein acts as a repressor of transcription while activating replication. nih.gov This suggests a model where the accumulation of unphosphorylated or differently phosphorylated P protein during the viral life cycle could trigger the switch from transcription to replication, leading to the synthesis of full-length antigenomes, which then serve as templates for the synthesis of new viral genomes. nih.gov Furthermore, the P protein has been shown to bind to the plus-sense leader RNA, and this binding is also regulated by phosphorylation. nih.gov The release of the P protein from the leader RNA upon phosphorylation may represent another mechanism contributing to the transcription-replication switch. nih.gov
Properties
CAS No. |
149290-37-9 |
|---|---|
Molecular Formula |
C7H6N4O |
Synonyms |
rinderpest virus phosphoprotein |
Origin of Product |
United States |
Molecular Architecture and Post Translational Modifications of Rinderpest Virus Phosphoprotein
Primary Structure and Predicted Domains
The RPV P protein is a multifunctional protein characterized by distinct domains that mediate self-association and interactions with other viral proteins. nih.gov Among morbilliviruses, the P protein is the least conserved protein. nih.gov Its primary structure is notable for containing both structured domains and large regions of intrinsic disorder. uniprot.org
A yeast two-hybrid system was employed to map the interaction domains of the RPV P protein. nih.gov This analysis revealed that specific regions are crucial for its function, including domains for self-association and for binding to the nucleocapsid protein. nih.gov
| Domain/Region | Residue Position (Approx.) | Function | Source |
| N-terminal Domain | 1-59 | Interaction with Nucleocapsid (N) protein | nih.gov |
| Intrinsically Disordered Regions | 56-79, 137-307 | Flexible regions, protein-protein interactions | uniprot.org |
| Coiled-Coil Multimerization Domain (PMD) | 304-376 | P protein self-association (tetramerization) | uniprot.orgnih.govnih.gov |
| C-terminal RNA Binding Region | 358-389 | Binding to plus-sense leader RNA | nih.gov |
| C-terminal Nucleocapsid Interaction Domain | 459-507 | Interaction with the N-RNA template | uniprot.org |
This table provides an overview of the predicted functional domains of the Rinderpest virus phosphoprotein based on computational and experimental data.
A significant portion of the RPV P protein, particularly its N-terminal region, is predicted to be intrinsically disordered. uniprot.org Intrinsically disordered regions (IDRs) lack a fixed three-dimensional structure and exist as dynamic ensembles of conformations. nih.govutexas.edu This structural flexibility is a hallmark of viral proteins involved in signaling and regulation, allowing them to bind to multiple partners. nih.govutexas.edu The N-terminus of the P protein consists of a long, intrinsically disordered tail, with other disordered regions identified between residues 137 and 307. uniprot.org This inherent flexibility is crucial for its function as a hub protein, mediating interactions within the viral replication complex. nih.gov
The RPV P protein contains a predicted coiled-coil region within its C-terminal domain that is responsible for its oligomerization. nih.govnih.gov This multimerization domain (PMD) is highly conserved between the morbilliviruses Rinderpest virus and Peste des petits ruminants virus. nih.gov Studies have mapped the core of this self-association domain to the C-terminal 32 amino acids (residues 316-347). nih.gov This coiled-coil structure is fundamental to the formation of a stable oligomeric complex. nih.gov
Oligomeric State and Structural Dynamics
The RPV P protein does not function as a monomer but as a stable oligomer, a characteristic crucial for its biological activities. nih.gov This oligomerization is a key feature of phosphoproteins in the Paramyxoviridae family. nih.gov
Research has demonstrated that the RPV phosphoprotein exists as a tetramer. nih.gov This was confirmed through several analytical techniques:
| Experimental Method | Finding | Source |
| Size Exclusion Chromatography & Dynamic Light Scattering | Showed that bacterially expressed P protein exists as a stable oligomer. | nih.gov |
| Gel Filtration Analysis | Identified the coiled-coil region in the C-terminal domain as responsible for oligomerization. | nih.gov |
| Chemical Cross-linking Analysis | Suggested that the C-terminal coiled-coil region forms a tetramer. | nih.gov |
| Circular Dichroism Spectral Analysis | Confirmed that the tetramer is formed by coiled-coil interactions. | nih.gov |
This table summarizes the experimental evidence supporting the tetrameric state of the this compound.
The formation of this four-stranded coiled-coil structure is stabilized primarily by interactions between nonpolar side chains from the different strands. nih.gov Notably, studies using bacterially expressed P protein showed that it still forms oligomers, indicating that post-translational modifications like phosphorylation are not required for the multimerization process itself. nih.gov
The tetrameric structure of the P protein is essential for its function. nih.gov As a critical cofactor of the L polymerase, the P protein's role is to recruit the polymerase to the N-RNA template for transcription and replication. uniprot.org Oligomerization is vital for this activity, as demonstrated in an in vivo replication/transcription system using an RPV minigenome, where multimerization was shown to be indispensable for P protein function. nih.gov The tetrameric state likely provides the necessary structural scaffold to correctly position the L protein and interact effectively with the N protein along the ribonucleoprotein complex.
Phosphorylation of this compound
Phosphorylation is a key post-translational modification that modulates the activity of the RPV P protein, acting as a molecular switch between its different functions. nih.govproquest.com This modification primarily occurs on serine residues in the N-terminal region of the protein and is carried out by host cell kinases, such as casein kinase II. nih.govproquest.com
The phosphorylation status of the P protein has profound and distinct effects on viral transcription and replication. nih.govproquest.com A phosphorylation-null mutant of the P protein, where key serine residues were mutated, was found to be inactive for transcription but remained active for genome replication. nih.govproquest.com This suggests that the unphosphorylated or underphosphorylated form of P protein promotes replication, while the phosphorylated form is required for transcription. nih.govproquest.com
Furthermore, phosphorylation regulates the P protein's interaction with viral RNA. nih.gov The P protein can specifically bind to the plus-sense leader RNA, and this interaction is dependent on its phosphorylation state. nih.gov In vitro studies have shown that phosphorylation causes the P protein to be released from the leader RNA complex. nih.gov This regulatory mechanism, involving the C-terminal region (residues 358-389), may play a role in the switch from transcription to replication. nih.gov Despite these functional changes, a phosphorylation-null mutant is still capable of interacting with the L and N proteins, indicating that phosphorylation fine-tunes the function of the replication complex rather than its initial assembly. nih.gov
| Phosphorylation State | Effect on Viral Process | Mechanism | Source |
| Phosphorylated | Essential for transcription | Required for P protein to function as a transcriptional transactivator. | nih.govproquest.com |
| Unphosphorylated | Active in replication | The null mutant acts as an activator of replication. | nih.govproquest.com |
| Phosphorylation | Regulates RNA binding | Causes release of P protein from the plus-sense leader RNA. | nih.gov |
This table outlines the differential roles of this compound based on its phosphorylation status.
Identification of Phospho-Acceptor Residues
The phosphorylation of the Rinderpest virus P protein occurs within its N-terminal domain. nih.govmicrobiologyresearch.org Detailed studies using site-directed mutagenesis and in vivo phosphorylation assays have successfully identified the specific amino acid residues that act as phosphate (B84403) acceptors.
Research has pinpointed three serine residues as the key sites for phosphorylation: Serine 49 (Ser49), Serine 88 (Ser88), and Serine 151 (Ser151). nih.govmicrobiologyresearch.orgmicrobiologyresearch.org The phosphorylation status of the P protein is critically dependent on these sites. Mutating all three of these serine residues to alanine (B10760859) (a non-phosphorylatable amino acid) results in a "phosphorylation-null" mutant that is not phosphorylated in vivo. nih.govmicrobiologyresearch.org
Further investigation into the individual contributions of these residues has revealed a hierarchy of importance. The presence of either Ser49 or Ser88 is crucial for the phosphorylation process. microbiologyresearch.org Mutants where only one of these two sites is present (e.g., S88/151A or S49/151A) can still be partially phosphorylated. microbiologyresearch.org However, a double mutant where both Ser49 and Ser88 are replaced (S49/88A) shows a complete lack of phosphorylation, even with Ser151 intact. microbiologyresearch.org This indicates that Ser49 and Ser88 are the primary sites recognized by the host cell's phosphorylation machinery.
| Phospho-Acceptor Residue | Location | Significance |
|---|---|---|
| Serine 49 (Ser49) | N-terminal Domain | Primary site for phosphorylation; critical for overall P protein phosphorylation. microbiologyresearch.org |
| Serine 88 (Ser88) | N-terminal Domain | Primary site for phosphorylation; critical for overall P protein phosphorylation. microbiologyresearch.org |
| Serine 151 (Ser151) | N-terminal Domain | Secondary site for phosphorylation. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org |
Host Cellular Kinases Involved in Phosphorylation (e.g., Casein Kinase II)
The phosphorylation of the RPV P protein is carried out by kinases belonging to the host cell, not a virally encoded kinase. nih.gov Extensive biochemical studies have identified Casein Kinase II (CKII) as the primary cellular kinase responsible for this critical post-translational modification. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org
Evidence for CKII's role comes from several lines of research. When the unphosphorylated P protein, expressed in E. coli, was exposed to a eukaryotic cellular extract, it became phosphorylated. nih.govmicrobiologyresearch.org The kinase responsible was subsequently purified and identified as CKII. nih.gov This finding was confirmed using recombinant CKII, which successfully phosphorylated the P protein in vitro in a manner identical to the cellular extract. microbiologyresearch.org
Furthermore, the phosphorylation of the P protein by CKII can be blocked by specific inhibitors. The addition of heparin, a known inhibitor of CKII, prevents the phosphorylation of the P protein in kinase assays. microbiologyresearch.org The complete abrogation of P protein phosphorylation in vivo when all three CKII target serine sites (49, 88, and 151) are mutated strongly suggests that CKII is the principal, if not sole, kinase involved in this process. microbiologyresearch.org The essential role of CKII has also been observed for other paramyxoviruses, such as the Vesicular Stomatitis Virus, highlighting a conserved host-virus interaction mechanism. nih.gov
Functional Consequences of Phosphorylation Status on Viral Processes
The phosphorylation state of the RPV P protein acts as a sophisticated molecular switch that modulates its various functions, profoundly impacting the viral life cycle. The differential phosphorylation of the P protein is essential for regulating the delicate balance between viral genome transcription and replication. nih.govproquest.com
Role in Transcription and Replication: Phosphorylation of the P protein is an absolute prerequisite for viral genome transcription. nih.govnih.govproquest.com A phosphorylation-null P protein mutant is completely non-functional in transcription, failing to support the expression of a reporter gene in an in vivo minigenome system. nih.govmicrobiologyresearch.org
Conversely, the unphosphorylated or hypophosphorylated form of the P protein appears to be the active species in genome replication. nih.gov The phosphorylation-null mutant, while inactive for transcription, is active in the replication of the viral genome. nih.govproquest.com This has led to a model where the phosphorylation status of P acts as a "transcription-replication switch." nih.govnih.gov In this model, the phosphorylated P protein facilitates transcription, but as the viral life cycle progresses, a switch to an unphosphorylated state allows for genome replication. The phosphorylation-null mutant can even act as a transdominant repressor of transcription driven by the wild-type P protein, while simultaneously enhancing its replication activity. nih.gov
Interaction with Viral Proteins: The core function of the P protein is to mediate the interaction between the L polymerase and the N-RNA template. nih.gov Interestingly, the formation of the tripartite polymerase complex [L-(N-P)] does not seem to depend on the P protein's phosphorylation status. nih.gov Studies have shown that the phosphorylation-null P protein mutant is still capable of interacting with both the L and N proteins, similar to the wild-type P protein. nih.govproquest.com
Regulation of RNA Binding: The phosphorylation state of the P protein also regulates its direct interaction with viral RNA. The unphosphorylated P protein specifically binds to the plus-sense leader RNA of the viral genome. nih.gov This interaction is thought to play a key role in the switch from transcription to replication. Upon phosphorylation in vitro, the P protein is released from this RNA complex, suggesting that phosphorylation abrogates this specific binding activity. nih.gov The C-terminal region of the P protein (amino acids 358-389) has been identified as the domain responsible for this leader RNA binding. nih.gov
Modulation of Host Innate Immunity: The RPV P protein is also involved in counteracting the host's innate immune response. It can block both type I and type II interferon (IFN) signaling by binding to the host protein STAT1, preventing its phosphorylation and nuclear translocation, thereby sequestering it in the cytoplasm. nih.gov While the viral V protein is the dominant inhibitor of IFN signaling in RPV, the P protein contributes to this immune evasion strategy. nih.gov
Role of Rinderpest Virus Phosphoprotein in Viral Gene Expression and Replication
Contribution to Nucleocapsid Assembly and RNA Encapsidation
The phosphoprotein of the Rinderpest virus (RPV) is indispensable for the formation of the ribonucleoprotein (RNP) complex, which consists of the viral RNA genome encapsidated by the nucleoprotein (N). This process is foundational for both transcription and replication. The P protein's role is multifaceted, involving direct interaction with the N protein to ensure orderly assembly and prevent non-specific interactions.
Chaperone Function for Nascent Nucleoprotein (N⁰)
During viral replication, a constant supply of soluble, monomeric nucleoprotein is required to encapsidate the newly synthesized viral RNA genomes and antigenomes. However, the N protein, when expressed alone, has a tendency to bind indiscriminately to cellular RNA and form aggregates. The RPV phosphoprotein prevents this by acting as a chaperone for the newly synthesized, unassembled N protein, a form often referred to as N⁰. uniprot.orgasm.org
By binding to N⁰, the P protein maintains it in a soluble, non-aggregated state, effectively preventing it from binding to host cell RNA. uniprot.orgasm.org This chaperone activity is crucial for maintaining a pool of N protein specifically available for the encapsidation of viral RNA, a function conserved among paramyxoviruses. asm.orgfrontiersin.org The interaction ensures that the N protein is directed exclusively to the viral genome, facilitating efficient and specific RNP assembly. uniprot.orgfrontiersin.org
Formation of Encapsidation Complexes
The P protein plays a central role in the encapsidation of nascent RNA chains through the formation of a stable N-P complex. uniprot.org This complex is the primary unit that delivers the N protein to the replicating viral RNA. Research using the yeast two-hybrid system and in vitro binding assays with recombinant proteins has demonstrated a direct physical interaction between the RPV P and N proteins. nih.gov
Mapping of the interaction domains has revealed specific regions on both proteins that are necessary for this binding. nih.gov The formation of this N-P complex is a prerequisite for the N protein to recognize and encapsidate the viral RNA, leading to the assembly of the helical nucleocapsid core. nih.govresearchgate.net
| Interacting Protein | RPV Phosphoprotein (P) Domain | RPV Nucleoprotein (N) Domain | Finding | Source |
| P | C-terminal 32 amino acids (316-347) | N/A | Important for P-P self-interaction (oligomerization). nih.gov | nih.gov |
| N | N-terminal 59 amino acids AND C-terminal 32 amino acids (316-347) | Full-length N protein | Both regions are simultaneously required for the P-N interaction. nih.gov | nih.gov |
| N | N-terminal 59 amino acids AND coiled-coil domain | Full-length N protein | A mutant P protein with these domains retained its ability to interact with N. nih.gov | nih.gov |
Involvement in Viral Factory (Viroplasm) Formation and Intracellular Organization
Rinderpest virus, like many other viruses in the Paramyxoviridae family, organizes its replication and assembly machinery within distinct cytoplasmic compartments known as viral factories or viroplasms. uniprot.org These structures are essentially large inclusions within the host cell cytoplasm that concentrate viral proteins and nucleic acids, thereby maximizing the efficiency of viral replication. uniprot.orgaskjpc.org
The RPV phosphoprotein, in conjunction with the nucleoprotein, is integral to the formation of these viroplasms. uniprot.org In infected cells, both the P and N proteins are sequestered from the general cytoplasm and co-localize within these inclusion bodies. nih.gov These factories serve as the sites for viral RNA synthesis and nucleocapsid assembly. uniprot.org For related paramyxoviruses, it has been shown that the N and P proteins are the minimal viral components required to form these inclusion body-like structures, highlighting the central role of their interaction in establishing the intracellular sites of viral replication. researchgate.net Microscopically, these viroplasms appear as eosinophilic intracytoplasmic viral inclusions in infected cells. askjpc.org
| Protein | Function in Viroplasm Formation | Associated Proteins | Source |
| Phosphoprotein (P) | Participates in the formation of viral factories. uniprot.org Sequesters STAT1 to the cytoplasm. nih.gov | Nucleoprotein (N) | uniprot.orgnih.gov |
| Nucleoprotein (N) | Participates in the formation of viral factories. uniprot.org Co-localizes with P in cytoplasmic inclusions. nih.gov | Phosphoprotein (P) | uniprot.orgnih.gov |
Rinderpest Virus Phosphoprotein in Host Virus Interactions and Immune Evasion Mechanisms
Antagonism of Type I and Type II Interferon (IFN) Signaling Pathways
A primary defense mechanism against viral infections is the production of interferons (IFNs), which activate the JAK/STAT signaling pathway to induce an antiviral state in host cells frontiersin.orgmdpi.com. The Rinderpest virus has evolved sophisticated mechanisms to block both type I (IFN-α/β) and type II (IFN-γ) interferon signaling, with the phosphoprotein playing a significant role in this immune evasion nih.govnih.gov.
The Rinderpest virus phosphoprotein directly interferes with the activation and function of Signal Transducer and Activator of Transcription (STAT) proteins, which are central to IFN signaling. Upon IFN stimulation, RPV effectively blocks the tyrosine phosphorylation of both STAT1 and STAT2, a critical step for their activation nih.gov. This inhibition of phosphorylation prevents the subsequent dimerization and translocation of STAT proteins to the nucleus, thereby halting the transcription of numerous interferon-stimulated genes (ISGs) that are crucial for establishing an antiviral state nih.govnih.govnih.gov.
Research has shown that the RPV P protein, along with the co-transcriptionally edited V protein, binds to STAT1 nih.govnih.gov. This interaction sequesters STAT1 in the cytoplasm, physically preventing it from participating in the signaling cascade. Although both P and V proteins can independently block IFN action, the V protein generally exhibits stronger antagonist activity nih.govnih.gov. Notably, this blockade does not lead to the degradation of STAT1 or STAT2, a strategy seen in some other viral infections nih.govfrontiersin.org. This mechanism of sequestering STAT proteins is a hallmark of the RPV's ability to dismantle the host's primary antiviral defense.
Table 1: RPV Phosphoprotein Interaction with STAT Proteins
| Interacting Viral Protein | Host Target | Effect | Consequence |
|---|---|---|---|
| Phosphoprotein (P) | STAT1 | Binds to STAT1 in the cytoplasm nih.govnih.gov | Sequesters STAT1, preventing its phosphorylation and nuclear translocation nih.gov |
| V Protein | STAT1 | Binds to STAT1 in the cytoplasm nih.govnih.gov | Sequesters STAT1, preventing its phosphorylation and nuclear translocation nih.gov |
The activation of STAT proteins is dependent on the Janus kinase (JAK) family of tyrosine kinases, which are associated with interferon receptors nih.govexpasy.org. The type I IFN receptor is associated with JAK1 and Tyrosine Kinase 2 (TYK2), while the type II IFN receptor utilizes JAK1 and JAK2 nih.govnih.gov. The Rinderpest virus targets this upstream part of the pathway to ensure a comprehensive shutdown of IFN signaling.
The viral V protein, which shares its N-terminal domain with the P protein, possesses a conserved C-terminal domain rich in cysteine residues. This specific domain has been shown to interact with the receptor-associated kinases JAK1 and TYK2 nih.gov. By targeting these essential kinases, the virus can prevent their autophosphorylation and subsequent phosphorylation of the STAT proteins. This interference with the initial steps of the JAK/STAT cascade represents a highly effective strategy for neutralizing the host's interferon response before it can be fully initiated nih.govnih.gov.
Modulation of Cellular Stress Response Pathways
Viral infection triggers various cellular stress responses, which can lead to a general shutdown of protein synthesis to limit viral replication frontiersin.orgmdpi.com. A key event in this process is the phosphorylation of the alpha subunit of the eukaryotic initiation factor 2 (eIF2α). Paramyxoviruses, including the closely related Peste des Petits Ruminants Virus (PPRV), have developed mechanisms involving their phosphoproteins to counteract this host defense nih.govnih.gov.
Studies on the PPRV phosphoprotein have revealed its ability to ensure viral protein synthesis continues unabated by promoting the dephosphorylation of eIF2α nih.govnih.gov. Phosphorylation of eIF2α is a central control point for translation, and its deactivation halts most protein synthesis nih.gov. The PPRV P protein actively reverses this process, thereby circumventing the host's attempt to shut down translation in response to viral stress. This ensures that the machinery for protein synthesis remains available for the production of viral proteins, facilitating efficient viral replication nih.govnih.gov. By blocking the phosphorylation of eIF2α, the phosphoprotein helps the virus to evade a critical cellular antiviral strategy nih.gov.
The mechanism by which the morbillivirus phosphoprotein promotes eIF2α dephosphorylation involves the manipulation of host cell factors. Specifically, the PPRV P protein has been shown to induce the expression of the host protein GADD34 (Growth Arrest and DNA Damage-inducible protein 34) nih.govnih.gov. GADD34 functions as a regulatory subunit that recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α nih.govmdpi.com.
By upregulating GADD34, the viral phosphoprotein hijacks a cellular feedback mechanism to reverse the translational shutdown. This strategic manipulation allows the virus to maintain control over the host cell's protein synthesis machinery, highlighting a sophisticated level of interaction between the viral phosphoprotein and the host's cellular stress response pathways nih.gov.
Table 2: RPV P Protein's Role in Modulating Cellular Stress (inferred from PPRV)
| Action of P Protein | Host Pathway/Protein Targeted | Molecular Mechanism | Outcome for Virus |
|---|---|---|---|
| Induces GADD34 expression nih.gov | GADD34 / PP1 | GADD34 recruits PP1 to eIF2α nih.govmdpi.com | Facilitates viral replication nih.govnih.gov |
Interaction with Host Pattern Recognition Receptors and Adaptors (e.g., MDA5, LGP2)
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as viral RNA, and initiate an immune response nih.govwikipedia.orgfrontiersin.org. The RIG-I-like receptors (RLRs), including Melanoma Differentiation-Associated protein 5 (MDA5) and Laboratory of Genetics and Physiology 2 (LGP2), are crucial cytoplasmic sensors for viral RNA nih.govelifesciences.org.
While direct interactions between the this compound and these specific PRRs are not fully elucidated, the broader family of paramyxoviruses is well-known for antagonizing RLR signaling. The V protein, which is functionally related to the P protein, is a key antagonist in this process nih.gov. RLRs like MDA5 detect viral double-stranded RNA in the cytoplasm and trigger a signaling cascade that leads to the production of type I interferons wikipedia.orgnih.gov. LGP2 can act as both a positive and negative regulator of this pathway nih.govelifesciences.org. The V proteins of paramyxoviruses are known to bind to MDA5, thereby inhibiting its ability to recognize viral RNA and initiate downstream signaling. This antagonism is a critical immune evasion strategy, allowing the virus to replicate without triggering the full force of the innate immune system's antiviral program.
Other Identified Host Cell Protein Interactions
Beyond its critical role in the viral replication complex, the rinderpest virus (RPV) phosphoprotein (P protein) engages in specific interactions with host cell proteins, a key strategy to counteract the host's innate immune response. While the prompt mentioned the La protein as a potential interaction partner, extensive research has primarily documented the P protein's significant interactions with components of the interferon (IFN) signaling pathway, namely the STAT1 and STAT2 proteins.
The interaction between the RPV P protein and STAT1 is a well-established mechanism of immune evasion. The P protein directly binds to STAT1, which is a crucial component of both type I and type II interferon signaling. This binding sequesters STAT1 in the cytoplasm, effectively preventing its phosphorylation and subsequent translocation to the nucleus. nih.gov By inhibiting the nuclear accumulation of STAT1, the P protein blocks the transcription of interferon-stimulated genes (ISGs), which are essential for establishing an antiviral state within the host cell. The binding site for STAT1 is located in the amino-terminal half of the P protein, a domain it shares with the V protein, another viral antagonist of the IFN response. nih.gov
While the rinderpest virus infection is known to block the phosphorylation of STAT2, a direct binding interaction between the RPV P protein and STAT2 has not been conclusively demonstrated. nih.gov The inhibition of STAT2 phosphorylation appears to be a consequence of the broader disruption of the JAK-STAT signaling pathway orchestrated by the virus. In infected cells, while STAT1 is co-localized with the viral P protein in the cytoplasm, STAT2 has been observed in small inclusions within the nuclei, in addition to its cytoplasmic distribution. nih.gov This suggests that the virus employs distinct mechanisms to interfere with STAT1 and STAT2 functions.
The interaction of the RPV P protein with STAT proteins is a critical determinant of the virus's pathogenicity and its ability to establish a productive infection. By neutralizing the host's primary antiviral defense mechanism, the phosphoprotein plays a pivotal role in the virus's lifecycle and its ability to cause disease.
| Interacting Viral Protein | Interacting Host Protein | Functional Consequence of Interaction |
| Phosphoprotein (P) | STAT1 | Direct binding and sequestration in the cytoplasm, inhibition of phosphorylation and nuclear translocation, leading to the blockade of interferon-stimulated gene transcription. nih.gov |
| Phosphoprotein (P) | STAT2 | No direct binding observed, but RPV infection leads to the inhibition of STAT2 phosphorylation, contributing to the overall suppression of the interferon signaling pathway. nih.gov |
Genetic Diversity and Evolutionary Aspects of Rinderpest Virus Phosphoprotein
P Gene Organization and Expression of Multiple Protein Products
The P gene of Rinderpest virus, like other morbilliviruses, is a model of genetic economy, encoding up to three distinct protein products from a single genetic locus through mechanisms such as alternative translation initiation and RNA editing. nih.govmdpi.com This strategy allows the virus to expand its proteome and regulatory functions without increasing the size of its RNA genome. The proteins expressed from this gene are the phosphoprotein (P) itself, the C protein, and the V protein.
Mechanisms of Alternative Translation Initiation
The Rinderpest virus produces the non-structural C protein by utilizing an alternative start codon within the P gene's open reading frame (ORF). nih.govnih.gov This process involves a mechanism where ribosomes bypass the primary AUG start codon of the P protein and initiate translation at a downstream AUG that is in a different reading frame. This results in the synthesis of the C protein, which has a completely different amino acid sequence from the P and V proteins.
The C protein has been shown to be a critical factor in the viral life cycle. Studies on recombinant Rinderpest viruses have demonstrated that the absence of the C protein leads to defective growth in various cell lines. nih.govnih.gov This growth defect is associated with a significant decrease in the transcription of viral mRNAs, suggesting that the C protein plays a vital role in promoting the synthesis of viral transcripts. nih.gov
Role of Transcriptional Slippage (RNA Editing) in P, C, and V Protein Production
The V protein is another non-structural protein produced from the P gene, generated through a process of co-transcriptional RNA editing. nih.gov During the transcription of the P gene mRNA, the viral RNA polymerase can "stutter" at a specific editing site, inserting a non-templated guanosine (B1672433) (G) residue into the nascent mRNA. nih.gov This insertion shifts the reading frame, leading to the translation of the V protein. The resulting V protein has an amino-terminal domain identical to that of the P protein but possesses a unique, highly conserved cysteine-rich C-terminal domain that is capable of binding zinc. nih.gov
Unlike the C protein, the absence of the V protein in recombinant RPV has little effect on the virus's replication rate in cell culture. However, its absence does lead to an increase in the synthesis of genomic and antigenomic RNA and induces a more pronounced syncytium-forming (cell-fusing) phenotype. nih.gov
Table 1: Proteins Expressed from the Rinderpest Virus P Gene
| Protein | Mechanism of Expression | Key Characteristics |
|---|---|---|
| Phosphoprotein (P) | Direct translation of the primary open reading frame. | Essential cofactor for the viral RNA polymerase; facilitates RNA synthesis and encapsidation. nih.gov |
| C Protein | Alternative translation initiation from a second, overlapping open reading frame. | Not essential for replication but promotes efficient viral mRNA transcription and virus growth. nih.govnih.gov |
| V Protein | RNA editing (transcriptional slippage) introduces a frameshift. | Shares N-terminus with P protein; has a unique, conserved cysteine-rich C-terminal domain. nih.gov |
Sequence Conservation and Variability within Morbilliviruses
Within the Morbillivirus genus, which includes significant pathogens like Measles virus (MV), Canine distemper virus (CDV), and Peste des petits ruminants virus (PPRV), the proteins show varying degrees of sequence conservation. The phosphoprotein is considered one of the least conserved proteins among morbilliviruses. nih.gov
Studies using monoclonal antibodies have revealed that the P proteins of RPV, MV, and CDV exhibit only partial epitopic homology, indicating significant antigenic variation. nih.gov This contrasts sharply with other viral proteins. For instance, the fusion (F) protein is highly conserved across these viruses, showing a high degree of epitopic homology, which is why it is often a target for cross-protective immunity. nih.gov Conversely, the hemagglutinin (H) protein displays a low degree of homology. nih.gov The amino-terminal half of the P protein is particularly poorly conserved. nih.gov This variability in the P protein likely reflects its role in host-specific interactions and adaptation.
Genetic Determinants of Cross-Species Pathogenicity Associated with the P Gene
The phosphoprotein gene has been identified as a major determinant of species-specific pathogenicity for Rinderpest virus. nih.gov While the hemagglutinin (H) protein is crucial for host cell entry, the ability of the virus to cause disease in a specific host is significantly influenced by the P gene.
This was demonstrated in studies using reverse genetics to create recombinant Rinderpest viruses. A cattle-derived vaccine strain (RPV-RBOK), which does not cause disease in rabbits, was modified by replacing its P gene (along with the H gene) with the corresponding gene from a rabbit-adapted, highly pathogenic strain (RPV-Lv). nih.gov
The key findings from these experiments are summarized below:
Rabbits infected with the standard RPV-RBOK vaccine strain or a recombinant virus with only the H gene swapped (rRPV-lapH) showed no clinical signs of disease. nih.gov
In contrast, rabbits inoculated with recombinant viruses containing the P gene from the rabbit-adapted strain (rRPV-lapPH) developed characteristic signs of rinderpest, including fever (pyrexia) and a significant drop in white blood cell counts (leukopenia). nih.gov
Furthermore, high viral titers and significant histopathological lesions were observed in the lymphoid tissues of rabbits infected with the P-gene-swapped viruses, similar to those seen with the fully pathogenic rabbit-adapted strain. nih.gov
These results conclusively established that the P gene is a critical factor in determining the virulence and pathogenic outcome of RPV infection across different host species. nih.gov The efficient replication of the virus in a specific host appears to be dependent on the functions mediated by the phosphoprotein.
Table 2: Experimental Findings on the Role of the P Gene in RPV Pathogenicity in Rabbits
| Virus Strain | Genetic Makeup | Outcome in Infected Rabbits |
|---|---|---|
| RPV-RBOK | Standard cattle vaccine strain | No clinical signs. nih.gov |
| RPV-Lv | Rabbit-adapted pathogenic strain | Fever, leukopenia, weight loss. nih.gov |
| rRPV-lapH | RBOK backbone with H gene from Lv strain | No clinical signs. nih.gov |
| rRPV-lapPH | RBOK backbone with H and P genes from Lv strain | Pyrexia (fever) and leukopenia observed. nih.gov |
Advanced Methodological Approaches in Rinderpest Virus Phosphoprotein Research
Reverse Genetics Systems and Minigenome Assays for Functional Characterization
Reverse genetics has been a cornerstone in elucidating the in vivo functions of the RPV phosphoprotein. This technology allows for the creation of recombinant RPV (rRPV) from cloned cDNA, enabling the introduction of specific, targeted mutations into the P gene to study their effects on the virus's life cycle. nih.govnih.gov By engineering viruses with altered P proteins, scientists have been able to investigate the roles of specific domains and residues in viral replication, transcription, and pathogenicity. For instance, recombinant viruses have been constructed where the P gene from one strain is swapped into the backbone of another to determine its role as a key determinant of cross-species pathogenicity. nih.govnih.gov
Complementing full-length virus systems, minigenome assays have been invaluable for studying the mechanics of RPV RNA synthesis in a controlled environment. These assays utilize a plasmid expressing a subgenomic RPV RNA molecule (the minigenome), which contains reporter genes flanked by the viral leader and trailer sequences essential for replication and transcription. Co-transfection of cells with plasmids encoding the nucleocapsid (N) protein, the large polymerase (L) protein, and the phosphoprotein allows for the reconstitution of the functional ribonucleoprotein (RNP) complex. The activity of this complex, and thus the function of the P protein, can be quantified by measuring the expression of the reporter gene. This system has been instrumental in demonstrating that the multimerization of the P protein is essential for its function in replication and transcription and that phosphorylation is crucial for its transcriptional activity. nih.govcore.ac.uknih.gov
Structural Biology Techniques for Protein Architecture Elucidation
Understanding the three-dimensional structure of the P protein is vital for comprehending its function. While a full-length crystal structure of the RPV P protein is not available, various structural biology techniques have provided significant insights into its architecture.
Although direct X-ray crystallography of the entire RPV P protein has not been reported, this technique has been applied to homologous proteins from other morbilliviruses. The resulting high-resolution structural data serves as a powerful template for homology modeling. Researchers have used the known crystal structure of the multimerization domain of the related Sendai virus (SeV) P protein to build a three-dimensional model of the corresponding domain in the RPV P protein. nih.gov This modeling predicted a four-stranded coiled-coil structure, offering a structural basis for the P protein's oligomerization, which is stabilized predominantly by interactions between nonpolar side chains from different strands. nih.gov
Biophysical techniques have been critical in validating the oligomeric state and secondary structure of the RPV phosphoprotein.
Dynamic Light Scattering (DLS): This non-invasive technique measures the size of particles in solution and has been used to confirm the oligomeric nature of the RPV P protein. biopharminternational.comnih.gov Studies using DLS on bacterially expressed P protein, as well as its isolated C-terminal coiled-coil region, demonstrated that it exists as a stable oligomer in solution. nih.govresearchgate.net This finding was crucial as it showed that oligomerization is an intrinsic property of the protein and not dependent on post-translational modifications like phosphorylation. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of proteins. This technique was employed to show that the tetramerization of the RPV P protein is mediated by a coiled-coil interaction. nih.gov The characteristic spectral signature obtained from CD analysis confirmed the presence of alpha-helical structures, which is the hallmark of a coiled-coil domain. nih.gov
Mutational Analysis and Functional Mapping of Key Residues
Site-directed mutagenesis has been a powerful tool for identifying specific amino acid residues critical for the P protein's functions. By systematically substituting individual or multiple amino acids and then assessing the functional consequences using minigenome assays or reverse genetics, researchers have mapped key functional sites.
A significant finding from mutational analysis is the role of phosphorylation. The RPV P protein is phosphorylated by the cellular enzyme casein kinase II. nih.gov To investigate the importance of this modification, a "phosphorylation null mutant" was created by replacing three specific serine residues (S49, S88, and S151) with alanine (B10760859). core.ac.uk Functional assays revealed that this mutant P protein was unable to support transcription, although it remained active in genome replication. nih.gov This demonstrated that the phosphorylation status of the P protein acts as a molecular switch, modulating the balance between viral transcription and replication. nih.gov
Table 1: Key Residues and Domains of RPV Phosphoprotein Identified Through Mutational and Functional Analyses
| Domain/Residue(s) | Method of Identification | Function | Reference(s) |
| Serine 49 (S49), Serine 88 (S88), Serine 151 (S151) | Site-directed mutagenesis; Minigenome assay | Phosphorylation sites essential for transcriptional activity | core.ac.uknih.gov |
| C-terminal Coiled-Coil Region | Deletion mutagenesis; Yeast two-hybrid system; Gel filtration | P-P self-interaction (oligomerization) and interaction with N protein | nih.govnih.gov |
| Amino Acids 316-347 | Yeast two-hybrid system | Important for P-P self-association | nih.gov |
| N-terminal 59 Amino Acids | Yeast two-hybrid system | Required, along with the coiled-coil domain, for interaction with N protein | nih.gov |
| Amino Acids 347-490 | Yeast two-hybrid system | Binding domain for the Large Polymerase (L) protein | nih.gov |
Proteomic and Interactomic Studies for Identification of Interacting Partners
Defining the interaction network of the RPV P protein is essential for understanding its role as a polymerase cofactor and its engagement with other viral and host proteins. The yeast two-hybrid (Y2H) system has been a primary tool for mapping these interactions. In this system, the P protein and potential binding partners are expressed as fusion proteins in yeast. A physical interaction between the two proteins reconstitutes a functional transcription factor, activating reporter genes.
Y2H studies have been instrumental in mapping the domains responsible for several key interactions:
P-P Interaction: The system confirmed that the P protein self-associates and mapped the crucial domain for this interaction to the C-terminal coiled-coil region (specifically amino acids 316-347). nih.gov
P-N Interaction: The P protein acts as a chaperone for the nucleocapsid (N) protein. Y2H analysis revealed that this interaction requires the simultaneous presence of the N-terminal 59 amino acids and the C-terminal coiled-coil domain of the P protein. nih.gov
P-L Interaction: The P protein recruits the large polymerase (L) protein to the N-RNA template. The binding site for the L protein on the P protein was mapped to a region between amino acids 347-490. nih.gov
Host Protein Interactions: Beyond viral proteins, the RPV P protein has been shown to interact with host cell components. For example, it binds to the host's STAT1 protein, which is involved in the interferon signaling pathway, suggesting a role for the P protein in evading the host immune response. nih.gov
These interactomic studies, often confirmed by in vitro binding assays using recombinant proteins, have provided a detailed map of the molecular contacts that the phosphoprotein makes to orchestrate viral replication and counter host defenses. nih.gov
Table 2: Summary of Rinderpest Virus Phosphoprotein Interacting Partners
| Interacting Protein | Method of Identification | Function of Interaction | Reference(s) |
| P Protein (self) | Yeast two-hybrid, Gel filtration, DLS, CD | Oligomerization (tetramer formation), essential for polymerase function | nih.govnih.gov |
| Nucleocapsid (N) Protein | Yeast two-hybrid, In vitro binding assays | Chaperoning N, maintaining it in a soluble form for encapsidation | nih.gov |
| Large Polymerase (L) Protein | Yeast two-hybrid, Baculovirus expression system | Formation of the active RNA-dependent RNA polymerase complex | nih.gov |
| STAT1 | Co-localization studies in infected cells | Sequestration of STAT1, potential role in blocking interferon signaling | nih.gov |
Q & A
Q. Basic Research Focus
- Yeast two-hybrid systems : Identify interaction domains by cloning P and N genes into GAL4 DNA-binding/activation vectors .
- Gel filtration chromatography and dynamic light scattering : Determine oligomeric states of bacterially expressed P protein fragments .
- Chemical cross-linking and circular dichroism : Characterize coiled-coil stability and α-helical content .
Advanced Application : Combine mutagenesis with in vitro reconstitution systems (e.g., synthetic minigenomes) to assess functional consequences of oligomerization defects .
How does phosphorylation regulate the transcriptional activity of the RPV phosphoprotein?
Advanced Research Focus
Phosphorylation at specific residues (e.g., S86/S151 in measles virus homologs) modulates P protein’s ability to activate viral RNA polymerase. Hypophosphorylated P enhances transcription initiation, while hyperphosphorylation shifts activity toward genome replication .
Methodology :
- In vitro phosphorylation assays : Use kinases like casein kinase II to modify P protein.
- Minigenome systems : Co-express wild-type/mutant P with N and L proteins to quantify RNA synthesis via luciferase reporters .
Data Contradiction Note : While phosphorylation is critical in morbilliviruses, its regulatory role may vary across paramyxoviruses due to divergent disordered regions .
What is the role of the P gene in determining RPV cross-species pathogenicity?
Advanced Research Focus
The P gene is a key determinant of host-specific virulence. Recombinant RPV strains with rabbit-adapted P genes (rRPV-lapPH/NPH) induced pyrexia, leukopenia, and lymphoid tissue damage in rabbits, unlike wild-type strains .
Methodology :
- Reverse genetics : Replace H, N, and P genes in RPV-RBOK backbone with those from RPV-Lv.
- Pathogenicity assays : Monitor clinical signs (fever, weight loss), histopathology, and viral titers in lymphoid organs .
Implication : P protein’s interaction with host immune evasion pathways (e.g., interferon antagonism) may drive species specificity .
How does the oligomerization state of the P protein influence its biological function?
Advanced Research Focus
P forms a tetramer via its C-terminal coiled-coil domain, which is essential for polymerase cofactor activity. Disruption of this domain abolishes RNA synthesis in minigenome assays .
Methodology :
- Circular dichroism : Confirm α-helical structure of coiled-coil peptides.
- Mutagenesis : Introduce proline substitutions to disrupt helices and test oligomerization via gel filtration .
Structural Insight : Homology modeling based on Sendai virus P suggests a four-stranded coiled coil stabilized by hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
